

Chiral Properties of 1-Phenyl-2-propanol Enantiomers: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyl-2-propanol

Cat. No.: B081561

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties, synthesis, separation, and characterization of the enantiomers of **1-phenyl-2-propanol**. This chiral alcohol is a critical building block in the asymmetric synthesis of various pharmaceuticals and fine chemicals, making a thorough understanding of its stereochemistry essential for researchers and developers in the field.^{[1][2]}

Physicochemical and Stereochemical Properties

1-phenyl-2-propanol possesses a single stereocenter at the second carbon of the propanol chain, giving rise to two enantiomers: (R)-(-)-**1-phenyl-2-propanol** and (S)-(+)-**1-phenyl-2-propanol**. These enantiomers share identical physical properties, with the notable exception of their interaction with plane-polarized light, which they rotate in opposite directions.^[2] The distinct spatial arrangement of these enantiomers is a critical factor in their differential biological activity, a key consideration in pharmaceutical development.^[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantiomers of **1-phenyl-2-propanol**.

Table 1: General Properties

| Property | Value | Reference |
|----------------------------|----------------------------------|-----------|
| Molecular Formula | C ₉ H ₁₂ O | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Density (racemic) | 0.973 g/mL at 25 °C | |
| Boiling Point (racemic) | 219-221 °C | |
| Refractive Index (racemic) | n ₂₀ /D 1.522 | |

Table 2: Enantiomer-Specific Properties

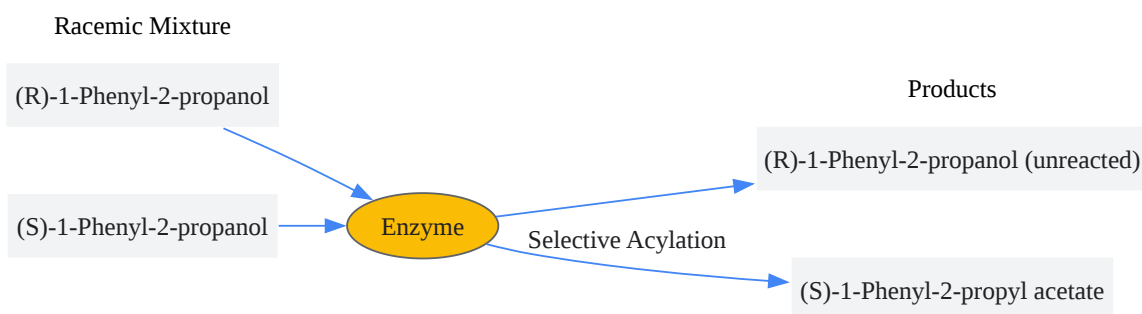
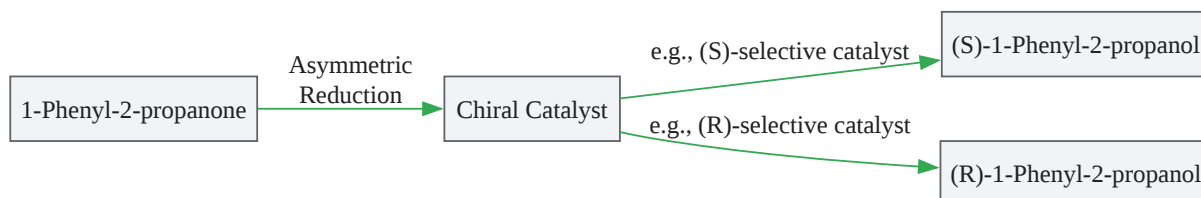
| Property | (R)-(-)-1-phenyl-2-propanol | (S)-(+)-1-phenyl-2-propanol |
|------------------|---|---|
| CAS Number | 1572-95-8[1][4] | 1517-68-6[2] |
| Appearance | Light yellow to yellow oily liquid[1] | Liquid |
| Boiling Point | 117 °C / 23 mmHg[1] | 95-97 °C / 11 mmHg |
| Density | 0.993 g/mL at 20 °C | 0.993 g/mL at 20 °C |
| Optical Rotation | [α] ₂₀ /D = -28 ± 1° (c=2.25 in Hexane)[1] | [α] ₂₀ /D +41 ± 1° (c = 5.3% in benzene) |
| | [α] ₂₀ /D -41 ± 1° (c = 5.3% in benzene) | |
| Refractive Index | n ₂₀ /D 1.521 | n ₂₀ /D 1.521 |
| Flash Point | 85 °C (closed cup) | 85 °C (closed cup) |

Enantioselective Synthesis and Resolution

The production of enantiomerically pure **1-phenyl-2-propanol** is of paramount importance for its application in the pharmaceutical industry.[2] Both enantioselective synthesis from a prochiral precursor and resolution of a racemic mixture are common strategies.

Asymmetric Reduction of 1-Phenyl-2-propanone

A primary route to enantiomerically enriched **1-phenyl-2-propanol** is the asymmetric reduction of the prochiral ketone, 1-phenyl-2-propanone (phenylacetone). This can be accomplished through both biocatalytic and chemocatalytic methods.



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